Fmoc-d-lys(palm)-oh

Catalog No.
S1794149
CAS No.
1301706-55-7
M.F
C37H54N2O5
M. Wt
606,85 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-d-lys(palm)-oh

CAS Number

1301706-55-7

Product Name

Fmoc-d-lys(palm)-oh

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid

Molecular Formula

C37H54N2O5

Molecular Weight

606,85 g/mole

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-d-Lys(palm)-oh is a building block for peptides containing D-Lysine with a palmitoyl side chain attached.
  • SPPS is a technique for creating peptides, which are chains of amino acids. Peptides play a vital role in biological processes .
  • By incorporating Fmoc-d-Lys(palm)-oh into the peptide chain, researchers can introduce specific properties, such as altered folding or targeting to cell membranes due to the presence of the palmitoyl group .

Applications in Studying Protein-Protein Interactions

  • Peptides containing D-Lys(palm) can be used as probes to study protein-protein interactions .
  • The palmitoyl group can anchor the peptide to cell membranes, allowing researchers to investigate how proteins interact with each other on the cell surface .

Liraglutide Analogs

  • Fmoc-d-Lys(palm)-oh is a relevant building block for synthesizing analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used as a medication .
  • By replacing the L-Lysine with D-Lysine and adding a palmitoyl group, researchers can create modified Liraglutide analogs with potentially altered properties, such as increased potency or longer duration of action .

Fmoc-d-lys(palm)-oh, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-palmitoyl-D-lysine, is a modified amino acid derivative of lysine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a palmitoyl group attached to the side chain of the lysine residue. The Fmoc group is widely utilized in peptide synthesis to protect the amino group, while the palmitoyl group, derived from palmitic acid, enhances the compound's hydrophobicity and affinity for lipid membranes. The molecular formula of Fmoc-d-lys(palm)-oh is C₃₇H₅₄N₂O₅, with a molecular weight of approximately 606.84 g/mol .

  • Potential irritant: Organic compounds can irritate skin and eyes. Wear gloves and safety glasses when handling.
  • Potential respiratory irritant: Avoid inhalation of dust or aerosols.
  • Proper disposal: Follow institutional guidelines for disposal of chemical waste.

  • Deprotection: The Fmoc group can be removed using piperidine or 4-methylpiperidine in dimethylformamide (DMF).
  • Acylation: The introduction of the palmitoyl group occurs through acylation reactions.
  • Coupling: Formation of peptide bonds is facilitated using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .

Common Reagents and Conditions

  • Deprotection: Piperidine or 4-methylpiperidine in DMF.
  • Coupling: HBTU and DIPEA in DMF.
  • Palmitoylation: Palmitic acid or its activated derivatives are used for introducing the palmitoyl group.

The major product resulting from these reactions is a fully protected peptide with specific modifications, which can be cleaved from the resin after deprotection to yield the final product.

Fmoc-d-lys(palm)-oh exhibits significant biological activity due to its structural modifications. The hydrophobic palmitoyl group facilitates interactions with lipid membranes, enhancing the stability and membrane affinity of peptides and proteins. This property makes it particularly valuable in studying protein-lipid interactions and membrane dynamics. Additionally, it has potential applications in drug delivery systems, where increased membrane affinity can improve bioavailability and targeting capabilities .

The synthesis of Fmoc-d-lys(palm)-oh typically employs solid-phase peptide synthesis (SPPS). The process can be summarized as follows:

  • Attachment to Resin: The C-terminal amino acid is covalently attached to a solid support resin via its carboxyl group.
  • Fmoc Protection: The amino group of the lysine residue is protected using the Fmoc group.
  • Coupling: Sequential coupling of additional amino acids occurs using appropriate coupling reagents.
  • Palmitoylation: The palmitoyl group is introduced through acylation.
  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and deprotected to yield Fmoc-d-lys(palm)-oh .

Fmoc-d-lys(palm)-oh has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing peptides and proteins, particularly those that interact with membranes.
  • Biology: This compound aids in studying protein-lipid interactions and membrane dynamics, contributing to our understanding of cellular processes.
  • Medicine: It shows promise in drug delivery systems, where its hydrophobic properties can enhance the incorporation of peptides into lipid-based vehicles.
  • Industry: Fmoc-d-lys(palm)-oh is utilized in developing novel biomaterials and hydrogels for applications in tissue engineering and regenerative medicine .

Studies involving Fmoc-d-lys(palm)-oh focus on its interactions with lipid membranes and proteins. The hydrophobic nature imparted by the palmitoyl group allows for enhanced membrane insertion and stability of peptides. This characteristic is crucial for investigating membrane-associated processes and developing lipid-based delivery systems that improve therapeutic efficacy .

Several compounds share structural similarities with Fmoc-d-lys(palm)-oh:

Compound NameDescription
Fmoc-d-lysineSimilar to Fmoc-d-lys(palm)-oh but lacks the palmitoyl group, making it less hydrophobic.
Fmoc-d-ornithineContains an additional methylene group in the side chain compared to lysine; less hydrophobic.
Fmoc-d-homoalanineFeatures a shorter side chain than lysine; less effective in membrane interactions.
Fmoc-d-lys(pentynoyl)Incorporates an alkyne functionality that can be modified using Click chemistry; different reactivity profile .

Uniqueness

The presence of the palmitoyl group distinguishes Fmoc-d-lys(palm)-oh from its analogs by significantly enhancing its hydrophobicity and membrane affinity. This modification enables its unique utility in studying membrane-associated processes and developing lipid-based delivery systems, making it particularly valuable in both research and therapeutic contexts .

XLogP3

10.4

Dates

Modify: 2023-08-15

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